molecular formula C10H19N5O16P3Rh B038253 Rh(H2O)3ATP CAS No. 117405-93-3

Rh(H2O)3ATP

Cat. No. B038253
CAS RN: 117405-93-3
M. Wt: 661.11 g/mol
InChI Key: ZWJDCHYKBQPXLD-UHFFFAOYSA-K
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Description

Rh(H2O)3ATP is a complex where Rhodium (III) is a central atom. Rhodium (III) complexes have shown promising pharmacological effects with potential applications as anti-cancer, anti-bacterial, and antimicrobial agents . One important Rh(III)-ligand is the pentamethylcyclopentadienyl (Cp*) group forming in water the [Cp*Rh(H2O)3]2+ complex .


Molecular Structure Analysis

The molecular structure of Rh(H2O)3ATP is complex. The Rhodium atom is surrounded by three water molecules and an ATP molecule . The ATP molecule consists of an adenine base, a ribose sugar, and three phosphate groups .


Chemical Reactions Analysis

Rh(H2O)3ATP has the ability to react specifically with Tyr amino acid side chain of G-protein–coupled receptor (GPCR) peptides by means of highly chemoselective bioconjugation reaction, at room temperature and at pH 5–6 . ATP can be hydrolyzed into ADP in the following reaction: ATP+H2O→ADP+Pi+free energy .

Scientific Research Applications

Catalysis and Reaction Studies

  • Rhodium Complexes in Hydrogenation Reactions : Rhodium complexes, such as Rh(MiniPHOS), have been studied for their ability to hydrogenate and catalyze reactions at low temperatures. These complexes undergo reversible hydrogenation, exhibiting unique behaviors and isomerizations that are crucial in asymmetric hydrogenation processes (Gridnev & Imamoto, 2001).

  • C-H Amination Catalysis : Rhodium-mediated C-H amination is significant for its effectiveness in promoting both intra- and intermolecular C-H oxidation reactions. Innovations in Rh catalysts, derived from acids like 1,3-benzenedipropionic, have expanded the scope of C-H amination, including the formation of diamine derivatives (Espino et al., 2004).

  • Rhodium in Organometallic Chemistry : Studies on the reactions of rhodium with various organic compounds and hydrocarbons have been explored, revealing insights into the chemical dynamics and internal state distributions of reaction products. Such research is crucial for understanding the reactivity and catalytic potential of rhodium compounds in organic chemistry (Andresen & Luntz, 1980).

Biochemical and Enzymatic Applications

  • Rhodium Complexes with Kinase Enzymes : Investigations into the substrate activities and binding affinities of Rh(H2O)3ATP complexes towards kinase enzymes reveal specificity in substrate recognition and catalysis. These complexes exhibit unique behaviors in phosphorylation reactions, highlighting the potential of rhodium complexes in biological systems (Lu, Shorter & Dunaway-Mariano, 1993).

Nanotechnology and Material Science

  • Rhodium Nanostructures in Catalysis : Research on Rh nanostructures has demonstrated their enhanced catalytic properties. The development of novel Rh flowerlike structures through hydrothermal reduction methods showcases their superior performance in catalytic hydrogenation, compared to traditional forms (Jiang et al., 2016).

  • Rhodium in Energy Storage and Production : Studies involving Rh complexes, such as in solar energy storage and hydrogen production, highlight the potential of Rh compounds in renewable energy technologies. The use of rhodium in light-driven reactions for hydrogen production is a promising avenue for sustainable energy solutions (Mann et al., 1977).

properties

IUPAC Name

[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;hydron;rhodium(3+);trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3.3H2O.Rh/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);3*1H2;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJDCHYKBQPXLD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O.O.O.[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O16P3Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117405-93-3
Record name Tridentate triaquarhodium-adenosine 5'-triphosphate complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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